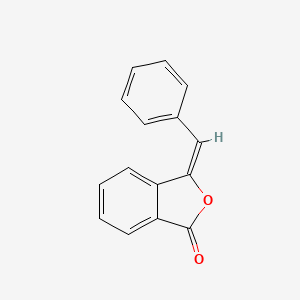

Benzylidenephthalide

Description

Triazole Derivatives

Benzylidenephthalide serves as a precursor for the synthesis of various triazole derivatives, often through multi-step reaction sequences. A notable pathway involves the conversion of this compound into 1,3,4-oxadiazole (B1194373) intermediates, which are subsequently transformed into 1,2,4-triazole (B32235) derivatives. This process typically begins with the reaction of this compound with urea (B33335), followed by cycloaddition with hydrazine (B178648) hydrate (B1144303), and further functionalization. For instance, reacting (Z)-3-benzylidene phthalide (B148349) with urea under microwave irradiation yields 1-(2-(α-phenylacetyl)benzoyl)urea, which upon reaction with hydrazine hydrate gives 1-(2-(5-amino-4H-1,2,4-triazol-3-yl)phenyl)-2-phenylethanone. Further reactions with ethyl chloroformate and substituted benzoic acids lead to the formation of the target 1,3,4-oxadiazole and 1,2,4-triazole derivatives scispace.comresearchgate.net.

In broader contexts, 1,2,3-triazole derivatives are commonly synthesized via 1,3-dipolar cycloaddition reactions between azides and alkynes, often catalyzed by copper (CuAAC) or ruthenium (RuAAC) beilstein-journals.orgmdpi.com. While not directly involving this compound as a starting material in these specific examples, these methods highlight the general synthetic routes to triazoles. Furthermore, 3-benzylidenephthalides have been shown to react with nitrilimines to form pyrazoles and with nitrile oxides to yield isoxazoles, demonstrating their participation in 1,3-dipolar cycloadditions tubitak.gov.tr.

Table 1.1: Synthesis of Triazole Derivatives from this compound Precursors

| Starting Material | Reagents | Intermediate/Product Type | Yield (%) | Reference |

| (Z)-3-Benzylidene phthalide | Urea (microwave), Hydrazine hydrate (80%), Ethyl chloroformate, Substituted benzoic acid (POCl₃) | 1,2,4-Triazole derivatives (e.g., 2-phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-yl amino)-4H-1,2,4-triazole-3-yl)phenyl)ethanone) | 61-91 | scispace.comresearchgate.net |

| 3-Benzylidenephthalides | Nitrilimines (generated in situ), Benzene (B151609) (reflux) | Pyrazoles (via spiro intermediates that undergo ring opening) | 45 | tubitak.gov.tr |

| 3-Benzylidenephthalides | Nitrile oxides (generated in situ, e.g., from hydroxamoyl chlorides with Et₃N), Base | Isoxazoles | - | tubitak.gov.tr |

Quinazoline (B50416) Derivatives

This compound chemistry is not directly implicated in the primary synthesis of quinazoline derivatives, which are typically constructed from precursors like 2-aminobenzyl alcohols, 2-aminobenzaldehydes, or 2-aminobenzophenones. However, the broad landscape of quinazoline synthesis showcases various catalytic methods that yield these important heterocycles. For example, molecular iodine catalyzes the synthesis of quinazolines from 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines in good yields organic-chemistry.org. Manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides provides 2-substituted quinazolines in yields ranging from 58–81% nih.gov. Other methods include copper-catalyzed reactions, such as a CuBr-catalyzed tandem strategy for 4-aminoquinazoline synthesis from 2-iodobenzimidamide, aldehydes, and NaN₃ (50–90% yield), and a CuCl-catalyzed multi-component approach from (2-aminophenyl)methanols and aldehydes (66–93% yield) nih.gov.

Table 1.2: Representative Quinazoline Synthesis Methodologies

| Starting Materials | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| 2-aminobenzaldehydes/benzophenones, Benzylamines | Molecular iodine | Quinazolines | Very good | organic-chemistry.org |

| 2-aminobenzyl alcohol, Primary amides | Mn(I)-catalyzed acceptorless dehydrogenative coupling, Toluene, 130 °C | 2-Substituted quinazolines | 58–81 | nih.gov |

| 2-iodobenzimidamide/2-bromobenzimidamides, Aldehydes, NaN₃ | CuBr-catalyzed one-pot tandem strategy, DMF, 70 °C | 4-aminoquinazoline derivatives | 50–90 | nih.gov |

| (2-aminophenyl)methanols, Aldehydes, CAN | CuCl-catalyzed one-pot tandem multi-component approach, CsOH, Acetonitrile, 30–60 °C | Functionalized quinazolines | 66–93 | nih.gov |

Functionalization at Exocyclic Double Bonds

The exocyclic double bond in this compound is a key site for various functionalization reactions. It readily participates in 1,3-dipolar cycloaddition reactions. For instance, reaction with nitrilimines leads to the formation of pyrazole (B372694) derivatives, often proceeding through spiro intermediates that subsequently undergo ring opening tubitak.gov.tr. Similarly, reactions with nitrile oxides can furnish isoxazole (B147169) structures tubitak.gov.tr.

More specifically, α-alkylidene succinimides, including α-benzylidene succinimides, are known to undergo nucleophilic alkylations. An organocatalytic allylic alkylation of α-benzylidene succinimides with Morita–Baylis–Hillman (MBH) carbonates, catalyzed by chiral phosphine (B1218219) catalysts, has been developed. This method provides optical active succinimides in high yields and enantioselectivities, demonstrating the functionalization of the exocyclic double bond and the formation of new chiral centers nih.govsemanticscholar.org. Furthermore, 3-benzylidene succinimides can undergo DBU-catalyzed [3+2] cycloaddition reactions with 3-ylidene oxindoles to yield spirooxindole derivatives, and Michael addition with chalcones to produce benzylidene succinimide-tethered propanones researchgate.net.

Table 1.3: Functionalization of the Exocyclic Double Bond

| Substrate Type | Reaction Type | Reagents/Catalyst | Product Type | Yield (%) | Enantioselectivity (ee) | Reference |

| 3-Benzylidenephthalides | 1,3-Dipolar Cycloaddition | Nitrilimines | Pyrazoles | 45 | - | tubitak.gov.tr |

| 3-Benzylidenephthalides | 1,3-Dipolar Cycloaddition | Nitrile oxides | Isoxazoles | - | - | tubitak.gov.tr |

| α-Benzylidene succinimides | Allylic Alkylation | MBH carbonates, Chiral phosphine catalyst (e.g., C6) | Optical active succinimides | 85–96 | 56–92% | nih.govsemanticscholar.org |

| 3-Benzylidene succinimides | [3+2] Cycloaddition | 3-ylidene oxindoles, DBU | Spirooxindole derivatives | Good | High diastereoselectivity | researchgate.net |

| 3-Benzylidene succinimides | Michael Addition | Chalcones | Benzylidene succinimide-tethered propanones | Good | - | researchgate.net |

Ring-Opening and Cycloaddition Reactions

This compound can undergo ring-opening reactions, particularly under conditions that lead to the formation of molecular anions. The cleavage of a C-O bond within the phthalide ring can generate more stable, open-ring anion isomers, which contributes to the long lifetime of these molecular anions researchgate.netaip.orgdntb.gov.ua.

Cycloaddition reactions are a significant aspect of this compound chemistry. As mentioned earlier, it can participate in 1,3-dipolar cycloadditions with various partners like nitrilimines and nitrile oxides tubitak.gov.trslideshare.netuchicago.edu. Diels-Alder ([4+2]) cycloadditions are also a well-established class of reactions in organic chemistry, and while specific examples directly involving this compound as a diene or dienophile are less detailed in the provided search results, the general reactivity of such systems is recognized slideshare.netchemistry-chemists.comacademie-sciences.fr. The reaction of 3-benzylidene phthalides with nitrilimines, for instance, proceeds via initial formation of spiro intermediates which then undergo ring opening to yield aromatic pyrazole derivatives tubitak.gov.tr.

Table 1.4: Cycloaddition and Ring-Opening Reactions of this compound Derivatives

| Substrate Type | Reaction Type | Reagents/Conditions | Product Type | Notes | Reference |

| 3-Benzylidenephthalides | 1,3-Dipolar Cycloaddition | Nitrilimines | Pyrazoles | Via spiro intermediates undergoing ring opening | tubitak.gov.tr |

| 3-Benzylidenephthalides | 1,3-Dipolar Cycloaddition | Nitrile oxides | Isoxazoles | - | tubitak.gov.tr |

| This compound | Ring Opening | Electron attachment | Open-ring molecular anions | C-O bond cleavage, formation of more stable anion isomers | researchgate.netaip.orgdntb.gov.ua |

| 3-Benzylidene succinimides | [3+2] Cycloaddition | 3-ylidene oxindoles, DBU | Spirooxindole derivatives | Regioselective, high diastereoselectivity | researchgate.net |

Benzylidene-Succinimide Derivative Synthesis

Benzylidene-succinimide derivatives are accessible through various synthetic strategies exploiting the reactivity of α-alkylidene succinimides. These compounds serve as versatile synthons in organic synthesis. A prominent method involves the organocatalytic allylic alkylation of α-benzylidene succinimides with Morita–Baylis–Hillman (MBH) carbonates, catalyzed by chiral phosphine catalysts. This approach allows for the construction of optical active succinimides with high yields and enantioselectivities, often forming contiguous chiral tertiary carbon centers nih.govsemanticscholar.org.

DBU-catalyzed [3+2] cycloaddition reactions between 3-benzylidene succinimides and 3-ylidene oxindoles provide a route to spirooxindole derivatives researchgate.net. Additionally, 3-benzylidene succinimides can undergo Michael addition with chalcones, leading to the formation of benzylidene succinimide-tethered propanones researchgate.net.

Table 1.5: Synthesis of Benzylidene-Succinimide Derivatives

| Substrate Type | Reaction Type | Reagents/Catalyst | Product Type | Yield (%) | Enantioselectivity (ee) | Reference |

| α-Benzylidene succinimides | Allylic Alkylation | MBH carbonates, Chiral phosphine catalyst (e.g., C6) | Optical active succinimides | 85–96 | 56–92% | nih.govsemanticscholar.org |

| 3-Benzylidene succinimides | [3+2] Cycloaddition | 3-ylidene oxindoles, DBU | Spirooxindole derivatives | Good | High diastereoselectivity | researchgate.net |

| 3-Benzylidene succinimides | Michael Addition | Chalcones | Benzylidene succinimide-tethered propanones | Good | - | researchgate.net |

Stereochemical Control in this compound Synthesis

Achieving stereochemical control is paramount in the synthesis of complex organic molecules, particularly in the pharmaceutical industry where enantiomeric purity is critical. Stereoselective synthesis employs strategies such as asymmetric synthesis using chiral catalysts and auxiliaries, as well as stereospecific reactions ijfans.org.

Chiral auxiliaries are stereogenic units temporarily attached to a molecule to direct the stereochemical outcome of a reaction. Common examples include 8-phenylmenthol, BINOL, trans-2-phenylcyclohexanol, oxazolidinones, camphorsultam, pseudoephedrine, and pseudoephenamine numberanalytics.comscielo.org.mxwikipedia.org. Pseudoephenamine, in particular, has emerged as a versatile chiral auxiliary, offering advantages such as freedom from regulatory restrictions and excellent stereocontrol in alkylation reactions, especially for the formation of quaternary carbon centers nih.gov.

In the context of this compound derivatives, the allylic alkylation of α-benzylidene succinimides with MBH carbonates using chiral phosphine catalysts demonstrates effective stereochemical control, yielding products with high enantioselectivities nih.govsemanticscholar.org. These methods highlight the ability to introduce chirality during the functionalization of the exocyclic double bond.

Table 1.6: Stereochemical Control Strategies

| Strategy | Examples of Auxiliaries/Catalysts | Application/Reaction Type | Achieved Selectivity | Reference |

| Chiral Auxiliaries | Pseudoephenamine, Oxazolidinones, Pseudoephedrine | Alkylation, Aldol reactions, Formation of quaternary centers | High diastereoselectivity, High enantioselectivity | scielo.org.mxwikipedia.orgnih.gov |

| Chiral Catalysts | Chiral phosphine catalysts | Allylic alkylation of α-benzylidene succinimides with MBH carbonates | High enantioselectivity (up to 92% ee) | nih.govsemanticscholar.org |

| Stereospecific Reactions | - | Conversion of one stereoisomer to a specific product | - | ijfans.org |

Compound List:

this compound

1,3,4-oxadiazoles

1,2,4-triazoles

1,2,3-triazoles

Isoxazoles

Pyrazoles

Quinazolines

2-aminobenzyl alcohol

2-aminobenzaldehydes

2-aminobenzophenones

Amides

Nitriles

Amines

2-iodobenzimidamide

Aldehydes

NaN₃ (Sodium Azide)

4-aminoquinazoline

(2-aminophenyl)methanols

CAN (Ceric Ammonium Nitrate)

Nitrile oxides

Nitrilimines

α-alkylidene succinimides

α-benzylidene succinimides

Morita–Baylis–Hillman (MBH) carbonates

Chiral phosphine catalysts

Spirooxindole derivatives

Chalcones

Benzylidene succinimide-tethered propanones

3-ylidene oxindoles

(Z)-3-Benzylidene phthalide

Urea

Hydrazine hydrate

Ethyl chloroformate

Substituted benzoic acid

8-phenylmenthol

BINOL

trans-2-phenylcyclohexanol

Oxazolidinones

Camphorsultam

Pseudoephedrine

Pseudoephenamine

N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one

Titanium tetrachloride

N,N-diisopropylethylamine (DIPEA)

3-benzylidene-1-phenylpyrrolidine-2,5-dione

1-benzyl-3-benzylidenepyrrolidine-2,5-dione

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds like this compound. rssl.com It provides precise information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

The ¹H NMR spectrum of (Z)-3-benzylideneisobenzofuran-1(3H)-one displays characteristic signals for the aromatic and vinylic protons. researchgate.net The protons on the phthalide ring system and the benzylidene group appear as multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm. A key singlet corresponding to the vinylic proton (=CH) is also observed, with its chemical shift providing information about the stereochemistry of the double bond. rsc.org

The ¹³C NMR spectrum provides data for each carbon atom. oregonstate.edu Key resonances include the signal for the carbonyl carbon (C=O) of the lactone ring, which appears significantly downfield (typically >160 ppm) due to the deshielding effect of the oxygen atom. libretexts.org The carbons of the aromatic rings and the exocyclic double bond resonate in the range of approximately δ 120-150 ppm. rsc.orgoregonstate.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for (Z)-3-Benzylideneisobenzofuran-1(3H)-one

| Atom Type | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| ¹H (Aromatic) | 7.22 - 8.02 | Complex multiplets resulting from the protons on both the phthalide and benzylidene aromatic rings. rsc.org |

| ¹H (Vinylic) | ~6.5 - 7.0 | A singlet corresponding to the exocyclic methine proton (=CH-Ph). The exact position can vary with solvent and substituents. |

| ¹³C (C=O) | >165 | Lactone carbonyl carbon, highly deshielded. oregonstate.edu |

| ¹³C (Aromatic/Vinylic) | 120 - 150 | Signals for the carbons of the benzene rings and the C=C double bond. researchgate.net Quaternary carbons are typically weaker. oregonstate.edu |

Note: Chemical shifts are dependent on the solvent and spectrometer frequency. The data presented are representative values.

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's complex structure. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would show correlations between adjacent protons on the aromatic rings, helping to assign specific protons within the spin systems of the phthalide and benzylidene moieties. emerypharma.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbon atoms they are attached to. epfl.ch An HSQC spectrum of this compound would show a cross-peak connecting the vinylic proton signal to the vinylic carbon signal, and each aromatic proton to its corresponding carbon, simplifying the assignment of the carbon spectrum. youtube.com

Solid-state NMR (ssNMR) spectroscopy is a valuable tool for investigating the structure and dynamics of molecules in their solid, crystalline form. researchgate.netmit.edu Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information on these interactions, which are dependent on the orientation of the molecule within the crystal lattice. nih.gov

For this compound, ssNMR could be applied to:

Characterize Polymorphism: Identify and distinguish between different crystalline forms (polymorphs) of the compound, which may exhibit different physical properties. Each polymorph would yield a unique ssNMR spectrum due to differences in crystal packing and intermolecular interactions.

Study Molecular Packing: Provide insights into the arrangement of molecules in the unit cell and analyze intermolecular contacts.

Analyze Dynamics: Investigate molecular motions in the solid state, such as the rotation of the phenyl group.

The technique often involves cross-polarization and magic-angle spinning (CPMAS) to enhance signal and resolution. fu-berlin.de

Quantitative NMR (qNMR) is an absolute method for determining the purity of a compound without the need for a specific reference standard of the analyte itself. bwise.krox.ac.uk The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. rssl.com

To assess the purity of a this compound sample, the following procedure would be used:

An accurately weighed amount of the this compound sample is dissolved in a suitable deuterated solvent along with an accurately weighed amount of a stable, high-purity internal standard. acs.org

The internal standard must have at least one resonance that is well-resolved from any signals of the analyte and impurities. nih.gov

A ¹H NMR spectrum is acquired under specific quantitative conditions, including a long relaxation delay to ensure complete signal relaxation between pulses. rssl.com

The purity of the this compound is calculated by comparing the integral of a specific, well-defined proton signal from the analyte (e.g., the vinylic proton) with the integral of a known proton signal from the internal standard. ox.ac.uk The calculation accounts for the number of protons giving rise to each signal, their respective molecular weights, and the weighed masses of the sample and standard. ox.ac.uk

This technique offers high precision and accuracy and is particularly useful for certifying the purity of new chemical entities or reference materials. nih.gov

Vibrational Spectroscopy Techniques

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz The FT-IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups.

The most prominent features in the spectrum include:

Carbonyl (C=O) Stretch: A very strong and sharp absorption band characteristic of the lactone carbonyl group. For α,β-unsaturated lactones like this compound, this band typically appears in the region of 1750-1790 cm⁻¹. Conjugation with the double bond can influence the exact frequency. vscht.cz

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region arise from the carbon-carbon stretching vibrations within the aromatic rings. vscht.cz

Aromatic C-H Stretch: These signals appear as a group of weak to medium bands above 3000 cm⁻¹. researchgate.net

C-O Stretch: The C-O stretching of the lactone ester group typically results in strong bands in the 1000-1300 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Absorption Region (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |

| C=O Stretch | α,β-Unsaturated Lactone | 1750 - 1790 | Strong, Sharp |

| C=C Stretch | Aromatic Rings | 1450 - 1600 | Medium-Weak |

| C-O Stretch | Ester (Lactone) | 1000 - 1300 | Strong |

Source: General characteristic IR absorption regions. vscht.czresearchgate.net

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that probes the vibrational modes of a molecule, offering a detailed fingerprint of its chemical structure. When applied to this compound, the Raman spectrum would be expected to exhibit characteristic bands corresponding to the vibrations of its constituent functional groups.

Key expected vibrational modes for this compound would include:

C=O Stretching: A strong band associated with the lactone carbonyl group.

C=C Stretching: Bands arising from the exocyclic double bond and the aromatic rings.

Aromatic C-H Stretching: Signals in the high-frequency region.

Ring Breathing Modes: Vibrations corresponding to the collective expansion and contraction of the phthalide and benzene rings.

While specific experimental Raman data for this compound is not extensively documented in publicly available literature, theoretical calculations using Density Functional Theory (DFT) can predict the Raman shifts. nih.gov These computational approaches are instrumental in assigning the vibrational modes observed in the experimental spectra of related compounds. nih.gov

Table 1: Predicted Key Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Carbonyl (C=O) Stretch | 1750-1780 |

| Alkene (C=C) Stretch | 1640-1660 |

| Aromatic Ring Stretch | 1580-1610 |

Note: The values in this table are predicted based on typical ranges for these functional groups and may vary in an experimental spectrum.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of this compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental composition. For this compound, with a molecular formula of C₁₅H₁₀O₂, the theoretical exact mass can be calculated. nih.gov

HRMS analysis of (Z)-3-benzylideneisobenzofuran-1(3H)-one, a synonym for a this compound isomer, has been used to confirm its structure in synthetic studies. researchgate.netresearchgate.netnih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₀O₂ | nih.gov |

| Theoretical Exact Mass | 222.0681 g/mol | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation to produce a spectrum of product ions. This fragmentation pattern provides valuable information about the connectivity of atoms within the molecule.

For this compound, a likely fragmentation pathway would involve the cleavage of the lactone ring. Studies on related 3-substituted isobenzofuran-1(3H)-ones have shown a characteristic fragment at an m/z of 133, which corresponds to the phthalidyl cation. imjst.org This indicates that the phthalide moiety is a stable fragment. Further fragmentation of the benzylidene portion would also be expected.

Table 3: Expected MS/MS Fragmentation of this compound (Precursor Ion: m/z 222)

| Fragment m/z | Proposed Structure/Identity |

|---|---|

| 133 | Phthalidyl cation |

| 91 | Tropylium ion (from benzyl (B1604629) group) |

Electronic Absorption and Emission Spectroscopies

Electronic spectroscopy provides insights into the electronic transitions within a molecule, which are related to its color and fluorescence properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic rings and the conjugated system formed by the benzylidene group and the phthalide moiety. The PubChem database indicates the availability of UV-Vis spectral data for 3-benzylidenephthalide. nih.gov The extended conjugation in the molecule is expected to result in absorption at longer wavelengths compared to its individual aromatic components.

Fluorescence Spectroscopy Investigations

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. The fluorescence properties of a compound are highly dependent on its structure and environment. While specific fluorescence data for this compound is not widely reported, related isobenzofuranone derivatives have been studied for their fluorescent properties. researchgate.net The planar and conjugated structure of this compound suggests that it may exhibit fluorescence. The emission wavelength would be longer than the absorption wavelength (Stokes shift). Further research would be needed to fully characterize its fluorescence quantum yield and lifetime.

X-ray Diffraction (XRD) and Crystallographic Analyses

X-ray diffraction techniques are fundamental in the solid-state characterization of crystalline materials like this compound. They provide definitive information on the three-dimensional atomic arrangement, crystal structure, and polymorphic forms.

Single-Crystal X-ray Diffraction for Absolute Configuration

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of molecules. This technique is indispensable for establishing the absolute configuration of chiral molecules. For a compound like this compound, which can exist as (E)- and (Z)-isomers, single-crystal XRD can definitively resolve any structural ambiguities.

The process involves irradiating a high-quality single crystal of this compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, a detailed three-dimensional electron density map of the molecule can be constructed.

Key research findings derived from this technique include:

Bond Lengths and Angles: Precise measurement of the distances between atoms and the angles between chemical bonds, confirming the compound's covalent structure.

Molecular Conformation: Determination of the exact spatial orientation of the benzylidene and phthalide moieties relative to each other.

Stereochemistry: For chiral derivatives or related compounds, single-crystal XRD is the gold standard for determining the absolute configuration (R/S designation) of stereogenic centers. This is achieved through the analysis of anomalous dispersion effects, which are particularly effective when a heavy atom is present in the structure.

Crystal Packing: Understanding how individual this compound molecules arrange themselves in the crystal lattice, which influences the material's physical properties.

The data obtained allows for the unambiguous assignment of the relative and, if applicable, absolute stereochemistry of the molecule.

Table 1: Hypothetical Crystallographic Data for (E)-Benzylidenephthalide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₀O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 5.7 Å, c = 22.1 Å, β = 95° |

| Volume | 1065 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.38 g/cm³ |

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. These different forms, known as polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, and stability. Powder X-ray diffraction (PXRD) is the primary and most powerful tool for identifying and characterizing polymorphism in crystalline solids like this compound.

In PXRD, a sample of the powdered crystalline material is exposed to an X-ray beam. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. Each polymorph of this compound would produce a distinct PXRD pattern characterized by a unique set of diffraction peak positions (in degrees 2θ) and relative intensities.

This technique is crucial for:

Identifying Different Crystalline Forms: By comparing the PXRD pattern of a sample to established reference patterns, the specific polymorph can be identified.

Detecting Polymorphic Impurities: The presence of small amounts of an undesired polymorph can be detected by the appearance of its characteristic peaks in the diffraction pattern of the bulk sample.

Monitoring Phase Transitions: PXRD can be used to study how factors like temperature, humidity, and pressure can induce a transformation from one polymorphic form to another. This is often done using variable temperature PXRD (VT-PXRD).

Table 2: Representative PXRD Peak Data for Two Hypothetical Polymorphs of this compound

| Form I | Form II | ||

|---|---|---|---|

| Position (°2θ) | Relative Intensity (%) | Position (°2θ) | Relative Intensity (%) |

| 10.2 | 100 | 8.5 | 80 |

| 15.5 | 85 | 12.3 | 100 |

| 20.4 | 90 | 18.9 | 65 |

| 25.1 | 70 | 22.5 | 95 |

Chromatographic Methods for Isolation and Purity Profiling

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, various chromatographic methods are essential for its isolation from reaction mixtures, purification, and the detailed assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity profiling of pharmaceutical compounds and fine chemicals. It is widely used to separate, identify, and quantify each component in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is a common and effective method for determining its purity and identifying any related impurities.

In a typical RP-HPLC setup, a solution of the this compound sample is injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase is then pumped through the column. The components of the sample separate based on their relative affinities for the two phases. Less polar compounds, like this compound, interact more strongly with the stationary phase and thus elute later than more polar impurities. A UV detector is commonly used for detection, as the aromatic rings in this compound absorb UV light.

The key applications of HPLC for this compound include:

Purity Assessment: Quantifying the amount of this compound relative to any impurities or degradation products. Purity levels greater than 95% are often achievable with preparative HPLC.

Impurity Profiling: Detecting and quantifying known and unknown impurities that may be present from the synthesis, such as unreacted starting materials or by-products.

Stability Studies: Monitoring the degradation of this compound over time under various storage conditions by observing the decrease in the main peak area and the emergence of new peaks corresponding to degradation products.

Table 3: Example HPLC Purity Profile for a this compound Sample

| Peak No. | Retention Time (min) | Component | Area (%) |

|---|---|---|---|

| 1 | 2.5 | Phthalic Anhydride (B1165640) (Impurity) | 0.15 |

| 2 | 3.8 | Phenylacetic Acid (Impurity) | 0.25 |

| 3 | 8.2 | (E)-Benzylidenephthalide | 99.50 |

| 4 | 9.1 | Unknown Impurity | 0.10 |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly well-suited for assessing the presence of volatile impurities, such as residual solvents, or for analyzing the compound itself if it is thermally stable.

In GC, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium) through a column (the stationary phase). Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster. A flame ionization detector (FID) is commonly employed for the detection of organic compounds.

For this compound, GC can be used for:

Analysis of Volatile Starting Materials: Quantifying residual amounts of volatile precursors, such as benzaldehyde (B42025).

Residual Solvent Analysis: Detecting and quantifying solvents used during the synthesis and purification process (e.g., toluene, ethanol).

Purity Determination: In some cases, derivatization can make less volatile compounds like this compound suitable for GC analysis, allowing for an alternative method of purity assessment.

Table 4: Hypothetical GC Analysis for Residual Solvents in a this compound Sample

| Retention Time (min) | Component | Concentration (ppm) |

|---|---|---|

| 1.8 | Methanol | 50 |

| 2.9 | Ethanol (B145695) | 120 |

| 5.4 | Toluene | 35 |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for qualitative analysis. It is invaluable for monitoring the progress of a chemical reaction, identifying compounds in a mixture, and determining the purity of a substance.

A TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material (the stationary phase), most commonly silica (B1680970) gel. A small spot of the this compound sample is applied to the bottom of the plate, which is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). The mobile phase moves up the plate via capillary action, and the components of the sample separate based on their polarity. Nonpolar compounds move further up the plate with the nonpolar solvent, while polar compounds interact more strongly with the polar silica gel and travel shorter distances. The separated spots are often visualized under a UV lamp.

Applications of TLC for this compound include:

Reaction Monitoring: Quickly determining if the starting materials have been consumed and the desired product has been formed.

Purity Screening: A rapid, qualitative assessment of purity by observing the number of spots; a pure compound should ideally show a single spot.

Solvent System Selection: Used to determine the optimal solvent system for separation by column chromatography.

The separation is quantified by the Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Table 5: Typical TLC Data for this compound Synthesis

| Compound | Rf Value (Hexane:Ethyl Acetate 4:1) | Description |

|---|---|---|

| Benzaldehyde | 0.65 | Starting Material |

| Phthalic Anhydride | 0.10 | Starting Material |

| (E)-Benzylidenephthalide | 0.50 | Product |

Size Exclusion Chromatography (SEC/GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful analytical technique used to separate molecules based on their size, or more accurately, their hydrodynamic volume in solution. This method is particularly crucial in polymer chemistry for determining molecular weight and molecular weight distribution, which are critical parameters influencing the physical properties of a material.

While SEC/GPC is not typically employed for the routine analysis of small, monomeric compounds like this compound itself, its application is fundamental in the characterization of polymers and oligomers derived from this compound-containing monomers. In the synthesis of novel polymers where this compound derivatives are incorporated as building blocks, SEC/GPC provides invaluable insights into the success of the polymerization process and the characteristics of the resulting macromolecules.

Detailed Research Findings

Research into novel polymers frequently utilizes this compound derivatives to impart specific properties such as high thermal stability and photo-activity. For instance, new polyphthalimidine-forming monomers, such as 5,5′-(oxydi-p-phenylenedicarbonyl)bis(3-benzylidenephthalide), have been synthesized and subsequently polymerized. researchgate.net The resulting polyphthalimidines are then characterized using SEC to confirm the formation of high molecular weight polymers. researchgate.net

Similarly, the synthesis of poly(urethane-co-imidine)s incorporating this compound structures relies on GPC to analyze the purity and molecular characteristics of the final polymer. researchgate.net In these contexts, SEC/GPC is used to measure key parameters such as the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A high molecular weight and a controlled PDI are often indicators of a successful polymerization, leading to materials with desirable mechanical and thermal properties. researchgate.net

For example, in the characterization of certain aromatic poly(ester-imide)s containing this compound moieties, SEC measurements have been used to confirm the formation of high molecular weight polymers. researchgate.net Although the absolute molecular weights obtained by GPC are relative to the standards used (commonly polystyrene), the technique provides essential comparative data and confirms the successful creation of large polymeric chains. researchgate.net

The technique can also be relevant in studying the products of reactions involving this compound, such as the formation of photodimers. Research has shown that photodimers of this compound can be formed, which then revert to the original monomers upon heating. researchgate.net SEC/GPC would be a suitable technique to separate and quantify such dimers and monomers, allowing for the study of the dimerization and cleavage processes.

The table below summarizes representative data that can be obtained from SEC/GPC analysis of polymers derived from this compound, as reported in the literature.

| Polymer Type | Number-Average Molecular Weight (Mn) | Weight-Average Molecular Weight (Mw) | Polydispersity Index (PDI) | Reference |

| Aromatic Poly(ester-imide)s | 26,400–51,000 | - | 2.1–2.4 | researchgate.net |

Note: The values presented are for polymers containing this compound derivatives and are relative to polystyrene standards. The table is interactive and can be sorted by column.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4767-55-9 |

|---|---|

Molecular Formula |

C15H10O2 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

(3E)-3-benzylidene-2-benzofuran-1-one |

InChI |

InChI=1S/C15H10O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-10H/b14-10+ |

InChI Key |

YRTPZXMEBGTPLM-GXDHUFHOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3C(=O)O2 |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 |

Origin of Product |

United States |

Key Research Findings and Applications

Synthesis Methodologies

Several synthetic routes have been developed for this compound and its derivatives, often focusing on efficiency and yield. These methods are crucial for providing access to the compound for further research and application.

Table 1: Selected Synthesis Routes and Yields for this compound Derivatives

| Method / Approach | Starting Materials | Key Intermediate/Product | Reported Yields (%) | References |

| Phthalide (B148349) Anion Route | Phthalides (7a, 7b) | (Z)-3-benzylidenephthalide (5), (±) 3-benzylphthalides (6c, 10a–c) | Not specified | rsc.org |

| Iodolactonisation Approach | Phthalides | 3-benzylidenephthalides (3 and 4) | 13% and 12% | rsc.org |

| Phthalide Anion Route (Specific) | Phthalide (7a), Veratraldehyde | Hydroxyphthalide (8a) (diastereoisomeric mixture 1:1.6) | 55% | rsc.org |

| Microwave-Assisted Reaction | (Z)-3-benzylidene phthalide, Urea (B33335) | 1-(2-(α-phenylacetyl)benzoyl)urea (1) | Not specified (4 min reaction) | scispace.comresearchgate.net |

| Reaction of Compound (1) with Hydrazine (B178648) | 1-(2-(α-phenylacetyl)benzoyl)urea (1) | 1-(2-(5-amino-4H-1,2,4-triazol-3-yl)phenyl)-2-phenylethanone (2) | Not specified | scispace.comresearchgate.net |

| Reaction of Compound (1) with Benzoyl Chloride | 1-(2-(α-phenylacetyl)benzoyl)urea (1) | N'-aroyl-2-(α-phenyl acetyl) benzohydrazide (B10538) (2a-e) | 95% (for 2a), 91% (for 2c) | researchgate.net |

| Reaction of Compound (1) with Benzaldehyde (B42025) | 1-(2-(α-phenylacetyl)benzoyl)urea (1) | N'-arylidene-2-(α-phenylacetyl)benzohydrazide derivatives (4a-f) | 73% (for 4a), 69% (for 4b) | researchgate.net |

Biological Activities

Research has identified several biological activities associated with this compound, indicating its potential in medicinal chemistry and drug development.

Table 2: Reported Biological Activities of this compound

| Activity Type | Description of Effect |

| Antitumor Effects | Inhibition of the growth of certain cancer cells. |

| Antimicrobial Properties | Exhibition of activity against various microorganisms. |

| Neuroprotective Effects | Potential to offer protection to nerve cells, relevant for neurological disorders. |

Synthesis of Novel Heterocyclic Adducts from this compound Precursors

Applications in Heterocyclic Synthesis

This compound serves as a valuable synthon for the synthesis of diverse heterocyclic compounds, which are often of interest due to their biological activities and material properties.

Table 3: Applications of this compound in Heterocyclic Synthesis

| Target Heterocyclic Class | Role of this compound / Derivative | Key Reaction / Conditions | Resulting Compound Class / Example | References |

| 1,3,4-Oxadiazoles | Precursor | Reaction with urea, hydrazine, benzoyl chloride, etc. | 2-phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-yl amino)-4H-1,2,4-triazol-3-yl)phenyl)ethanone (5a-f) | scispace.comresearchgate.net |

| 1,2,4-Triazines | Starting Material | Thermal reaction with amino acid derivatives | Not specified | scispace.com |

| 1,2,4-Triazoles | Intermediate | Cycloaddition reactions | 1-(2-(5-amino-4H-1,2,4-triazol-3-yl)phenyl)-2-phenylethanone (2) | scispace.comresearchgate.net |

| Carbocyclic Compounds | Intermediate | Wide variety of syntheses | Alkaloids and other carbocyclic structures | rsc.org |

Chemical Properties and Characterization

Benzylidenephthalide is a crystalline solid with a melting point typically reported in the range of 130-135°C ontosight.ai. Its unsaturated nature leads to characteristic absorption in the ultraviolet (UV) spectrum, which aids in its detection and analysis ontosight.ai. Spectroscopic techniques such as ¹H NMR, FT-IR, and UV-Vis spectroscopy are commonly employed to confirm the structure and purity of synthesized this compound derivatives scispace.comresearchgate.net. For instance, ¹H NMR data provides information about the proton environments within the molecule, while FT-IR spectra reveal characteristic functional group vibrations, such as those for carbonyl (C=O) and imine (C=N) groups in its derivatives scispace.comresearchgate.net.

Compound Name Table:

| Common Name | IUPAC Name | CAS Number | Molecular Formula |

| This compound | 3-benzylidene-2-benzofuran-1-one | 575-61-1 | C₁₅H₁₀O₂ |

Theoretical and Computational Investigations of Benzylidenephthalide

Molecular Dynamics (MD) Simulations

Solvent Interaction Modeling

Density Functional Theory (DFT) calculations, often utilizing methods like the Polarizable Continuum Model (PCM) or the Solvation Model Density (SMD), are standard approaches to simulate the effect of solvents on molecular properties rsc.orgaps.orgarxiv.orgfaccts.de. These models treat the solvent as a continuous medium that interacts electrostatically with the solute, accounting for factors like cavity formation, dispersion, and polarization rsc.orgfaccts.degithub.com. Hybrid models combining DFT with explicit solvent molecules or employing reference interaction site methods (RISM) also offer more detailed insights into solvation rsc.orgaps.orgarxiv.org.

While specific quantitative data on Benzylidenephthalide's solvent interaction energies were not found in the provided literature snippets, general DFT calculations on organic molecules in various solvents (e.g., benzene (B151609), ethanol (B145695), hexane) have yielded solvation energies typically in the range of -100 to -600 kJ/mol, depending on the solvent polarity and molecular structure unimed.ac.id. These calculations help elucidate how solvent polarity influences molecular electronic structure and energy faccts.deunimed.ac.id.

Illustrative Solvation Energy Data (General Organic Solvents)

| Solvent | Solvation Energy (kJ/mol) | Computational Method (Example) |

| Hexane | -235.27 | DFT (B3LYP/6-31G) |

| Ethanol | -154.01 | DFT (B3LYP/6-31G) |

| Methanol | -114.99 | DFT (B3LYP/6-31G) |

| Water | (Not specified in snippets) | DFT (CPCM) |

Note: The values above are illustrative examples from general DFT studies on organic molecules and are not specific to this compound.

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target, such as a protein. This process is critical for understanding molecular recognition and identifying potential drug candidates.

Docking simulations typically involve scoring functions that estimate the binding affinity between a ligand and a protein. These scores, often expressed in kilocalories per mole (kcal/mol), provide a quantitative measure of the strength of the interaction psychiatryinvestigation.orgkneopen.commdpi.comchemrxiv.orgopenaccessjournals.com. Tools like AutoDock Vina, GNINA, and PyRx are commonly used for these predictions psychiatryinvestigation.orgkneopen.comchemrxiv.orgpatsnap.com. The accuracy of these predictions is influenced by factors such as the scoring function's ability to account for solvation, hydrogen bonding, and the dynamic nature of the protein-ligand complex mdpi.com. While specific binding affinity data for this compound to particular protein targets were not found in the reviewed literature, studies on other compounds have reported binding affinities ranging from -5.4 to -18.2 kcal/mol for various targets kneopen.comchemrxiv.org.

Molecular docking serves as a primary tool in virtual screening campaigns to identify potential molecular targets for a given compound or class of compounds. By screening large libraries of molecules against known protein structures, researchers can predict which compounds are likely to bind to specific targets associated with diseases or biological processes patsnap.comacs.orgnih.govnih.gov. For instance, docking studies have been instrumental in identifying potential drug leads for targets like the serotonin (B10506) 5-HT2A receptor, alpha2A-adrenergic receptor, and SARS-CoV-2 main protease psychiatryinvestigation.orgkneopen.comacs.org. Although specific targets for this compound were not identified in the analyzed snippets, the methodology allows for the systematic exploration of its potential interactions with a wide array of biological macromolecules.

Illustrative Molecular Docking Data (Other Compounds)

| Target Protein | Ligand Example | Binding Affinity (kcal/mol) | RMSD (Å) (if available) | Computational Method (Example) |

| SARS-CoV-2 Mpro | Danoprevir | -7.7 | Not specified | AutoDock Vina |

| SARS-CoV-2 Mpro | Remdesivir | -8.1 | Not specified | AutoDock Vina |

| dUTPase | Ligand243 | -18.2 | Not specified | PyRx (AutoDock Vina) |

| 6-Phosphoglucolactonase | Ligand243 | -17.5 | Not specified | PyRx (AutoDock Vina) |

Note: The data above are examples from studies on other compounds and are not specific to this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of molecules and their biological activities. This approach is vital for predicting the activity of novel compounds and understanding the structural features that drive biological effects.

QSAR studies involve generating molecular descriptors that numerically represent various structural and physicochemical properties of a molecule. These descriptors are then correlated with experimentally determined biological activities using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms biolscigroup.usijpsr.comnih.govtaylorfrancis.comnih.govvlifesciences.com. The development process includes rigorous validation to ensure the model's robustness and predictive power, often assessed using metrics like the coefficient of determination (R²) and cross-validation coefficients (Q²cv) biolscigroup.usijpsr.comnih.govoecd.org. For instance, QSAR models for benzimidazole (B57391) derivatives have achieved R² values as high as 0.917, indicating a strong correlation between the selected descriptors and the predicted activity biolscigroup.us.

A key outcome of QSAR modeling is the identification of specific physicochemical descriptors that significantly influence a compound's biological activity. These descriptors can include topological indices, electronic properties, molecular size, shape, and polarity biolscigroup.usijpsr.comtaylorfrancis.comvlifesciences.com. For example, studies have shown that descriptors such as the energy of the highest occupied molecular orbital (EHOMO), dipole moment, topological polar surface area (TPSA), and implicit logP (iLOGP) can be crucial in determining a molecule's activity biolscigroup.usijpsr.com. While specific QSAR models or significant descriptors for this compound were not detailed in the reviewed literature, the general methodology allows for the systematic exploration of how its structural features might correlate with potential biological activities.

Illustrative QSAR Descriptors and Model Performance (Other Compounds)

| Descriptor Name | Correlation Coefficient (R²) | Statistical Significance (e.g., p-value) | Biological Activity Studied (Example) | Model Type (Example) |

| EHOMO | 0.917 (overall model) | Not specified | Anthelmintic | DFT-QSAR |

| Dipole Moment (μ) | ||||

| Smallest Negative Charge (q-) | ||||

| TPSA | 0.6773 (r²) | Not specified | Antibacterial | MLR |

| iLOGP | ||||

| H-bond acceptors | ||||

| GGI4 (Galvez topological charge) |

Compound List:

this compound

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Methodologies

In the realm of drug discovery and development, understanding a compound's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME) by the body—is paramount. In silico ADME prediction methodologies leverage computational tools and algorithms to forecast these properties based on a molecule's chemical structure. These predictive approaches are invaluable in the early stages of drug discovery, enabling researchers to identify potential drug candidates with favorable ADME characteristics and to flag molecules likely to exhibit poor pharmacokinetic behavior or toxicity. This proactive assessment helps to reduce the attrition rate of drug candidates in later, more costly stages of development by filtering out compounds with inherent liabilities ( researchgate.net, biosolveit.de, mdpi.com).

The application of computational methods for ADME prediction involves analyzing various molecular descriptors derived from a compound's structure. These descriptors can include physicochemical properties, topological indices, and electronic features. Widely utilized tools and platforms for these predictions include SwissADME ( japtronline.com, mdpi.com, jpionline.org, sciensage.info, mdpi.com), admetSAR ( ecust.edu.cn), and various Quantitative Structure-Activity Relationship (QSAR) modeling approaches ( evotec.com, researchgate.net, nih.gov). These platforms often employ machine learning algorithms and databases of known compounds to build predictive models.

Key ADME parameters commonly assessed through in silico methods include:

Absorption: This encompasses predictions of oral absorption, such as human intestinal absorption (HIA) and Caco-2 cell permeability, which indicate how well a compound might be absorbed through the gastrointestinal tract ( japtronline.com, jpionline.org, ecust.edu.cn). Lipinski's Rule of Five is frequently used as an initial filter for oral bioavailability, assessing parameters like molecular weight, lipophilicity (logP), hydrogen bond donors, and acceptors ( japtronline.com, jpionline.org, sciensage.info).

Distribution: Predictions related to distribution include plasma protein binding (PPB), which affects the amount of drug available to interact with its target, and blood-brain barrier (BBB) penetration, crucial for central nervous system-acting drugs ( japtronline.com, mdpi.com, jpionline.org, ecust.edu.cn). The volume of distribution (Vd) is also a key parameter, indicating how widely a drug is distributed throughout the body's tissues relative to the plasma ( japtronline.com, nih.gov, nih.gov, ecust.edu.cn).

Metabolism: In silico tools can predict a compound's susceptibility to metabolic enzymes, particularly cytochrome P450 (CYP) enzymes, by identifying potential sites of metabolism or predicting whether a compound might act as a substrate or inhibitor of specific CYP isoforms ( japtronline.com, mdpi.com, ecust.edu.cn). This helps anticipate potential drug-drug interactions and metabolic stability.

Excretion: Parameters such as clearance (CL) and half-life (t1/2) are predicted to understand how quickly a drug is eliminated from the body, often through renal or hepatic pathways ( nih.gov, nih.gov, ecust.edu.cn).

While in silico ADME prediction methodologies are widely applied to assess drug candidates, specific research detailing the in silico ADME profile of this compound was not identified within the scope of the retrieved search results. Therefore, a data table presenting specific predictive findings for this compound cannot be generated from the available information. The methodologies described above represent the general computational approaches used to evaluate compounds for their drug-like properties and pharmacokinetic behavior.

Biological Activity Profiling and Molecular Mechanistic Studies of Benzylidenephthalide and Its Derivatives

Angiogenesis Modulation Studies

Regulation of Matrix Metalloproteinases (MMPs) and Hypoxia-Inducible Factor (HIF-1α)

Matrix Metalloproteinases (MMPs) are a family of enzymes crucial for the degradation of extracellular matrix (ECM) components, playing significant roles in cell migration, tissue remodeling, and various pathological processes, including cancer invasion and metastasis. Hypoxia-Inducible Factor-1 alpha (HIF-1α) is a key transcription factor that is stabilized under low-oxygen conditions and regulates a suite of genes involved in cellular adaptation to hypoxia, including angiogenesis, metabolism, and cell survival, as well as invasion researchgate.netmdpi.comnih.gov. Scientific literature indicates that HIF-1α can directly upregulate the expression of certain MMPs, such as MMP-2 and MMP-9, thereby promoting tumor cell invasion and metastasis by facilitating ECM degradation mdpi.comnih.gov. For example, HIF-1α activation has been linked to increased MMP-9 promoter activity, contributing to basement membrane degradation and microvascular proliferation in certain cancers mdpi.com.

However, specific scientific literature detailing the direct regulation of Matrix Metalloproteinases (MMPs) or Hypoxia-Inducible Factor (HIF-1α) by Benzylidenephthalide is not available.

Oxidative Stress Mitigation and Antioxidant Activity

Oxidative stress is a state arising from an imbalance between the production of reactive oxygen species (ROS) and the body's capacity to detoxify these reactive intermediates or repair the resulting damage. ROS are byproducts of normal aerobic metabolism, particularly within mitochondria, but their excessive accumulation can lead to cellular damage, affecting lipids, proteins, and DNA nih.govmdpi.comfrontiersin.org. The endogenous antioxidant system, comprising enzymatic and non-enzymatic components, is critical for maintaining cellular redox homeostasis frontiersin.orgxiahepublishing.com.

Reduction of Reactive Oxygen Species (ROS) Production

The cellular defense against oxidative stress involves mechanisms that either prevent the formation of ROS or scavenge existing ROS nih.gov. ROS, such as superoxide (B77818) anions (O₂•⁻) and hydrogen peroxide (H₂O₂), are generated through various cellular processes, including mitochondrial respiration mdpi.commdpi.com. An overproduction of ROS, leading to oxidative stress, is implicated in the pathogenesis of numerous chronic diseases and aging nih.govfrontiersin.org.

Currently, there is no specific data available in the scientific literature that details the effects of this compound on the reduction of Reactive Oxygen Species (ROS) production.

Neurobiological Interaction Studies

The central nervous system (CNS) is particularly vulnerable to oxidative stress and neuroinflammation, which are implicated in the pathogenesis of various neurological disorders frontiersin.orgnih.gov. Understanding how compounds interact with neuroinflammatory pathways and protect against neurodegenerative processes is crucial for developing therapeutic interventions.

Effects on Neuroinflammatory Markers (e.g., NLRP3)

Neuroinflammation is a complex process involving immune cells of the CNS, primarily microglia and astrocytes. The NLRP3 inflammasome is a key intracellular multiprotein complex that, upon activation by various stress signals or damage-associated molecular patterns (DAMPs), triggers the release of pro-inflammatory cytokines like IL-1β and IL-18 nih.govnih.govbohrium.com. Dysregulation of NLRP3 inflammasome activation is associated with neuronal dysfunction and the progression of CNS diseases such as stroke, Alzheimer's disease, and Parkinson's disease nih.govnih.gov.

Specific research findings detailing the effects of this compound on neuroinflammatory markers, such as the NLRP3 inflammasome, are not available in the reviewed scientific literature. While studies have investigated other compounds, such as n-Butylphthalide (NBP), in relation to neuroinflammation and microglial activation nih.gov, direct evidence for this compound's involvement in these pathways is lacking.

Investigations in Ethanol-Induced Neurodegeneration Models (animal studies)

Ethanol (B145695) consumption, particularly during critical developmental periods, can lead to significant neurotoxicity and neurodegeneration in the central nervous system semanticscholar.orgnih.govnih.gov. Animal models are instrumental in elucidating the mechanisms of ethanol-induced brain damage, which can manifest as neuronal apoptosis, reduced neuronal populations, impaired synaptic function, and long-lasting cognitive deficits semanticscholar.orgnih.govnih.govplos.org. Studies in rodent models have demonstrated that ethanol exposure can induce apoptotic neurodegeneration in developing neurons, leading to permanent loss of neurons in various brain regions nih.govnih.gov.

There is no specific information available in the scientific literature regarding investigations into the effects of this compound in animal models of ethanol-induced neurodegeneration.

Studies on Specific Enzyme and Protein Targets

Research into the molecular targets of this compound derivatives has identified interactions with key cellular machinery, particularly in the realm of protein modification and regulation.

Deubiquitinase Inhibition (e.g., USP1/UAF1)

The ubiquitin-specific protease 1 (USP1) complexed with its regulatory subunit USP1-associated factor 1 (UAF1) is a critical deubiquitinase involved in DNA damage response pathways. Inhibitors of this complex have emerged as potential therapeutic agents. ML323 is a well-characterized small molecule inhibitor of the USP1/UAF1 complex, demonstrating high potency and selectivity. Studies have shown that ML323 acts as a noncompetitive and reversible inhibitor. Its efficacy is often reported in assays using various ubiquitin substrates.

Table 1: Inhibition Profile of ML323 Against USP1/UAF1

| Assay Substrate | IC50 / Ki (nM) | Inhibition Type | Reference |

| Ub-Rhodamine | 76 | Noncompetitive | merckmillipore.comsigmaaldrich.com |

| K63 linked diubiquitin | 174 | Noncompetitive | merckmillipore.comsigmaaldrich.com |

| Ub-PCNA | 820 | Noncompetitive | merckmillipore.comsigmaaldrich.com |

| USP1/UAF1 (free enzyme) | 68 | N/A (Ki) | merckmillipore.comsigmaaldrich.com |

| USP1/UAF1 (substrate complex) | 183 | N/A (Ki) | merckmillipore.comsigmaaldrich.com |

ML323 exhibits excellent selectivity, showing minimal inhibition against a broad panel of other deubiquitinases, deSUMOylases, deneddylases, proteases, and kinases merckmillipore.comsigmaaldrich.comnih.govnih.gov. This selectivity is crucial for targeting specific cellular processes without causing widespread off-target effects. Furthermore, ML323 has been shown to potentiate the cytotoxicity of cisplatin (B142131) in cancer cells, suggesting a role in overcoming drug resistance sigmaaldrich.comnih.gov. Other research also indicates the development of potent USP1 inhibitors with nanomolar IC50 values in similar assays bioworld.com.

Cereblon (CRBN) Binding and Substrate Specificity Alteration

Cereblon (CRBN) is a key component of the CRL4 E3 ubiquitin ligase complex and serves as the primary target for immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide (B1683931) nih.govuni-tuebingen.debinasss.sa.crresearchgate.net. These IMiDs bind to the C-terminal domain of CRBN, altering its substrate specificity. This modification leads to the ubiquitination and subsequent proteasomal degradation of specific cellular proteins, known as "neosubstrates," such as Ikaros (IKZF1) and Aiolos (IKZF3) nih.govbinasss.sa.crresearchgate.net. This mechanism underpins their therapeutic effects in conditions like multiple myeloma nih.govbinasss.sa.cr.

While direct studies investigating the binding of this compound itself to Cereblon were not found in the provided search results, it is noteworthy that the phthaloyl ring variations within IMiD structures are recognized as contributing to their unique pharmacokinetic and pharmacodynamic properties, including their interaction with CRBN binasss.sa.cr. This suggests a potential area of interest for derivatives of this compound, given their shared phthalide (B148349) structural motif.

In Vivo Model Investigations (non-human experimental models)

Investigations into the efficacy and mechanisms of action of this compound and its derivatives in preclinical in vivo models are areas of ongoing research. The following subsections outline findings related to disease model efficacy and pharmacodynamic marker evaluation.

Structure Activity Relationship Sar Analysis of Benzylidenephthalide Derivatives

Correlative Studies of Structural Modifications on Biological Activity

The therapeutic efficacy of benzylidenephthalide derivatives is intricately linked to their molecular structure. Alterations to the core scaffold, including the nature and position of substituents and the stereochemistry of the exocyclic double bond, can lead to profound changes in biological activity.

The substitution pattern on both the benzylidene and phthalide (B148349) rings plays a pivotal role in determining the biological activity of these compounds. The electronic and steric properties of these substituents are key determinants of potency.

On the benzylidene ring, the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the molecule's interaction with its biological target. For instance, in related benzylidene-containing compounds, it has been observed that electron-releasing groups like hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) on the phenyl ring can enhance anticancer activity. This suggests that increased electron density on the benzylidene moiety may be favorable for certain biological interactions.

The position of these substituents is also critical. Generally, substitutions at the para position of the benzylidene ring tend to yield more potent compounds compared to ortho or meta substitutions. This could be attributed to more favorable binding interactions within the target protein's active site, avoiding steric hindrance.

Table 1: Illustrative SAR of Benzylidene-Containing Scaffolds

| Scaffold | Substituent (Position) | Observed Biological Activity |

|---|---|---|

| Benzylideneacetophenone | 4-OH, 3-OCH₃ | Potent proteasome inhibition and apoptosis induction in prostate cancer cells. nih.gov |

| Benzylideneacetophenone | 4-N(CH₃)₂ | Enhanced cytotoxicity in colorectal cancer cell lines. researchgate.net |

| Benzofuranone | 4-Cl | Significant cytotoxicity against various cancer cell lines. |

| Benzofuranone | 4-OCH₃ | Moderate to good anticancer activity. |

This table is illustrative and based on findings from related benzylidene-containing compounds to demonstrate general SAR principles.

The exocyclic double bond in the this compound structure gives rise to geometric isomers, designated as (E) and (Z) isomers. The spatial arrangement of the substituents around this double bond can have a profound impact on how the molecule fits into a biological target, thereby influencing its potency and selectivity.

While direct comparative studies on the biological activities of (E)- and (Z)-benzylidenephthalide isomers are limited in the available literature, research on other classes of compounds with similar structural features underscores the importance of stereochemistry. For example, in the case of N'-benzylidene hydrazides, the (E)-isomer is often specifically synthesized and evaluated for its biological activity, suggesting that the geometric configuration is a critical determinant of its therapeutic potential. researchgate.net

Furthermore, studies on naturally occurring compounds have shown that specific isomers can possess potent and selective biological activities. For instance, (Z)-3-hexenyl-β-D-glucopyranoside has demonstrated significant cytotoxic activity against pancreatic cancer cells, highlighting that the (Z) configuration can be crucial for biological function. nih.gov It is therefore highly probable that the (E) and (Z) isomers of a given this compound derivative would exhibit different biological profiles, with one isomer potentially being significantly more active or selective than the other. However, without direct comparative experimental data for benzylidenephthalides, this remains an area requiring further investigation.

Identification of Key Pharmacophore Features

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target and elicit a response. For this compound derivatives, a putative pharmacophore model can be constructed based on their structural features and SAR data from related compounds.

The key pharmacophoric features for the anticancer activity of benzylidenephthalides are likely to include:

A Hydrogen Bond Acceptor: The carbonyl group of the lactone ring in the phthalide moiety is a prominent hydrogen bond acceptor, which can form crucial interactions with amino acid residues in the active site of target proteins.

Two Aromatic Rings: The fused benzene (B151609) ring of the phthalide scaffold and the phenyl ring of the benzylidene group act as hydrophobic regions that can engage in π-π stacking or hydrophobic interactions with the target.

A Planar System: The conjugated system formed by the benzylidene group and the phthalide ring system contributes to the planarity of the molecule, which can be important for fitting into a planar binding site.

Table 2: Putative Pharmacophoric Features of this compound

| Feature | Structural Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (A) | Lactone Carbonyl | Hydrogen bonding with receptor |

| Aromatic Ring (R1) | Phthalide Benzene Ring | Hydrophobic/π-π stacking |

| Aromatic Ring (R2) | Benzylidene Phenyl Ring | Hydrophobic/π-π stacking |

| Hydrophobic Region (H) | Overall Scaffold | General hydrophobic interactions |

This model is hypothetical and based on the analysis of the this compound structure and SAR principles from related compounds.

Rational Design Principles for Optimized this compound Analogues

Based on the SAR and pharmacophoric features discussed, several rational design principles can be proposed for the development of optimized this compound analogues with enhanced biological activity.

Systematic Substitution on the Benzylidene Ring: A library of compounds with various electron-donating and electron-withdrawing groups at the ortho, meta, and para positions of the benzylidene phenyl ring should be synthesized and evaluated. This would help to fine-tune the electronic properties of the molecule for optimal target engagement. Based on trends in related compounds, placing small, electron-withdrawing groups like halogens or electron-donating groups like methoxy (B1213986) at the para position could be a promising strategy.

Modification of the Phthalide Ring: The phthalide ring can also be substituted to modulate the molecule's properties. Introducing small hydrophobic groups or hydrogen bond donors/acceptors could lead to additional favorable interactions with the target protein.

Stereoselective Synthesis: Given the likely importance of the double bond geometry, synthetic routes should be developed to produce the (E) and (Z) isomers separately. This would allow for the individual evaluation of each isomer and the identification of the more active configuration.

Scaffold Hopping and Hybridization: The this compound core could be combined with other known pharmacophores to create hybrid molecules with potentially synergistic or novel mechanisms of action. For example, incorporating nitrogen-containing heterocyclic rings, which are prevalent in many anticancer drugs, could be explored.

Comparative Analysis with Related Phthalide and Benzofuranone Scaffolds

The this compound scaffold belongs to the broader class of phthalides (isobenzofuranones) and is structurally related to benzofuranones. A comparative analysis of these scaffolds can provide insights into the structural elements crucial for biological activity.

Phthalides: Simple phthalides, both natural and synthetic, are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The activity of these compounds is often dependent on the nature of the substituent at the 3-position of the lactone ring. The introduction of the benzylidene group at this position creates a more extended, rigid, and planar system, which can significantly enhance its interaction with certain biological targets compared to simple alkyl- or aryl-substituted phthalides. This extended conjugation can also influence the molecule's pharmacokinetic properties.

Natural Occurrence, Isolation, and Biosynthetic Pathways of Benzylidenephthalide

Isolation Methodologies from Natural Sources

The isolation of benzylidenephthalides from complex natural extracts is a multi-step process that involves initial extraction followed by advanced chromatographic and fractionation techniques to yield pure compounds.

The initial step in isolating benzylidenephthalides involves extracting the compounds from the source material. The choice of technique is crucial for maximizing yield and purity.

Solid Phase Extraction (SPE): SPE is a widely used sample preparation technique for the extraction, concentration, and cleanup of analytes from liquid samples. nih.gov The method utilizes a solid adsorbent, typically packed in a cartridge, to selectively retain either the target compounds or the impurities. nih.gov For benzylidenephthalide isolation, a "bind and elute" strategy is often employed. nih.gov In this approach, the crude plant extract is passed through an SPE sorbent that retains the compounds of interest, while other matrix components are washed away. Subsequently, a different solvent is used to elute the purified benzylidenephthalides from the sorbent. nih.gov This technique is more efficient than traditional liquid-liquid extraction, reducing solvent consumption and preparation time. nih.gov

Counter Current Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby avoiding the irreversible adsorption of the sample. nih.gov This is particularly advantageous for the separation of delicate natural products. The technique relies on the differential partitioning of compounds between two immiscible liquid phases. mdpi.com CCC has been effectively used to separate related compounds, such as dihydro-isocoumarins, from plant sources like Hydrangea macrophylla. frontiersin.org Its high load capacity and the ability to preserve the bioactivity of molecules make it a suitable method for the preparative-scale isolation of benzylidenephthalides from crude extracts. mdpi.com High-performance countercurrent chromatography (HPCCC) offers further advantages, including higher stationary phase retention and faster flow rates, improving the efficiency of separation. mdpi.com

To efficiently isolate biologically active benzylidenephthalides, researchers often employ a strategy known as bioassay-guided fractionation. This method involves a step-by-step separation of a crude extract, where each resulting fraction is tested for a specific biological activity (e.g., antiallergic, antimicrobial). frontiersin.orgmdpi.com The most active fractions are then selected for further separation. dermikelp.co.za

This iterative process continues, progressively narrowing down the complex mixture until a pure, active compound is isolated. nih.gov This approach is highly effective as it prioritizes the isolation of compounds with demonstrated biological relevance, ensuring that the significant effort of purification is focused on the most promising molecules. mdpi.comresearchgate.net For example, the isolation of antiallergic principles like Thunberginol F from Hydrangea macrophylla was guided by in vitro tests that measured their inhibitory effects on allergic reactions. frontiersin.org

Following initial extraction and fractionation, further purification is almost always necessary to obtain benzylidenephthalides of high purity. Various chromatographic techniques are employed for this final polishing step. Column chromatography and thin-layer chromatography are common methods used to separate fractions. dermikelp.co.za For achieving the highest purity required for structural elucidation and bioactivity studies, semi-preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. mdpi.com This technique provides high resolution and is capable of separating structurally similar compounds, yielding pure benzylidenephthalides.

Identification of Natural Sources and Distribution

Benzylidenephthalides are primarily found in the plant kingdom, with specific compounds being characteristic of certain plant families and genera. Their presence in marine organisms is not as well-documented.

Several benzylidenephthalides and related phthalides have been isolated from a variety of terrestrial plants, including flowering plants and liverworts. nih.gov

Thunberginol-F: This (Z)-3-benzylidenephthalide is a well-known example. It was first isolated from Hydrangeae Dulcis Folium, the fermented leaves of Hydrangea macrophylla SERINGE var. thunbergii MAKINO. frontiersin.orgnih.gov It has also been identified in other Hydrangea species, such as Hydrangea serrata, and has been isolated from the roots of Scorzonera judaica.

Balantiolide: This benzylphthalide has been isolated from the New Zealand liverwort Balantiopsis rosea and from Frullania muscicola. Its discovery highlights that the distribution of these compounds extends to non-flowering plants.

| Compound Name | Natural Source (Plant) | Reference |

|---|---|---|

| Thunberginol-F | Hydrangea macrophylla | frontiersin.org |

| Thunberginol-F | Hydrangea serrata | |

| Thunberginol-F | Scorzonera judaica | |

| Balantiolide | Balantiopsis rosea | |

| Balantiolide | Frullania muscicola |